Cas no 33268-46-1 ((4-Bromophenyl)(phenyl)acetonitrile)

4-Bromophenyl)(phenyl)acetonitrile is a versatile organic compound featuring a bromophenyl and phenyl group attached to an acetonitrile moiety. This structure makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty materials. The bromine substituent enhances reactivity, enabling selective cross-coupling reactions such as Suzuki or Heck couplings. Its nitrile group offers further functionalization potential, including hydrolysis or reduction to yield carboxylic acids or amines. The compound’s stability and well-defined reactivity profile ensure consistent performance in multistep syntheses. Suitable for research and industrial applications, it is commonly used in the development of biologically active molecules and advanced materials.
(4-Bromophenyl)(phenyl)acetonitrile structure
33268-46-1 structure
Product Name:(4-Bromophenyl)(phenyl)acetonitrile
CAS No:33268-46-1
MF:C14H10BrN
MW:272.139902591705
MDL:MFCD00158853
CID:2946210
Update Time:2025-06-10

(4-Bromophenyl)(phenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • (4-bromophenyl)(phenyl)acetonitrile
    • 2-(4-bromophenyl)-2-phenylacetonitrile
    • (4-bromophenyl)(phenyl)methyl cyanide
    • alpha-Phenyl-4-bromobenzeneacetonitrile
    • benzeneacetonitrile, 4-bromo-alpha-phenyl-
    • C15597
    • (4-Bromophenyl)(phenyl)acetonitrile
    • MDL: MFCD00158853
    • Inchi: 1S/C14H10BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H
    • InChI Key: NMWQICGGJMSDDT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C#N)C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 253
  • XLogP3: 4
  • Topological Polar Surface Area: 23.8

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(4-Bromophenyl)(phenyl)acetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:33268-46-1)(4-Bromophenyl)(phenyl)acetonitrile
Order Number:A1157260
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:37
Price ($):166.0
Email:sales@amadischem.com

Additional information on (4-Bromophenyl)(phenyl)acetonitrile

(4-Bromophenyl)(Phenyl)Acetonitrile: A Comprehensive Overview

The compound with CAS No 33268-46-1, commonly referred to as (4-Bromophenyl)(Phenyl)Acetonitrile, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and its potential applications in various chemical synthesis processes. In this article, we will delve into the characteristics, synthesis methods, and recent advancements associated with this compound.

(4-Bromophenyl)(Phenyl)Acetonitrile is an organic compound characterized by its bromine-substituted phenyl group and a nitrile functional group. The molecule's structure consists of a central acetonitrile unit connected to two aromatic rings: one unsubstituted phenyl group and another phenyl group substituted with a bromine atom at the para position. This arrangement imparts the compound with distinct electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the importance of (4-Bromophenyl)(Phenyl)Acetonitrile in the development of advanced materials and pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of biologically active compounds, such as kinase inhibitors and other drug candidates. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated how this compound can be utilized to construct heterocyclic frameworks that exhibit potent anti-cancer activity.

The synthesis of (4-Bromophenyl)(Phenyl)Acetonitrile typically involves multi-step reactions, often starting from bromobenzene derivatives. One common approach involves nucleophilic substitution reactions followed by cyclization or coupling processes. The choice of reagents and reaction conditions plays a crucial role in ensuring high yields and purity of the final product. Innovations in catalytic systems have further enhanced the efficiency of these syntheses, aligning with the growing demand for sustainable chemical processes.

In terms of applications, (4-Bromophenyl)(Phenyl)Acetonitrile has found utility in both academic research and industrial settings. Its ability to participate in various types of reactions, such as Suzuki couplings and Heck reactions, makes it an indispensable building block in organic synthesis. Moreover, its stability under certain reaction conditions allows for its use in large-scale manufacturing processes.

From an environmental perspective, understanding the ecological impact of (4-Bromophenyl)(Phenyl)Acetonitrile is crucial. Recent environmental assessments have focused on its biodegradation pathways and potential toxicity to aquatic life. These studies aim to ensure that its production and use align with global sustainability goals.

In conclusion, (4-Bromophenyl)(Phenyl)Acetonitrile stands out as a versatile compound with a wide range of applications across different scientific domains. Its structural features and reactivity continue to make it a focal point for researchers seeking to develop novel chemical entities. As advancements in synthetic methodologies and material science progress, the significance of this compound is expected to grow further.

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Amadis Chemical Company Limited
(CAS:33268-46-1)(4-Bromophenyl)(phenyl)acetonitrile
A1157260
Purity:99%
Quantity:1g
Price ($):166.0
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